N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound features a complex heterocyclic scaffold comprising a pyrido[1,2-a]thieno[2,3-d]pyrimidine core fused with a thiadiazole moiety. The carboxamide group at position 2 may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-12(18-16-20-19-13(25-16)8-4-5-8)10-7-9-14(24-10)17-11-3-1-2-6-21(11)15(9)23/h1-3,6-8H,4-5H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPEONBMZZZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, a group to which this compound belongs, have the ability to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Mode of Action
The mode of action of this compound involves its interaction with the DNA replication process. By disrupting this process, the compound inhibits the replication of cells, thereby exerting its effects
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication. By disrupting these pathways, it can inhibit the replication of both bacterial and cancer cells
Result of Action
The result of the compound’s action is the inhibition of cell replication. This is achieved by disrupting the processes related to DNA replication, which prevents the replication of both bacterial and cancer cells.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | This compound |
| LogP | 3.0835 |
| Polar Surface Area | 75.378 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of thiadiazole have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with specific molecular targets such as kinases or other enzymes involved in cancer progression.
Antimicrobial Activity
Compounds featuring the thiadiazole moiety are recognized for their antimicrobial properties. Research has demonstrated that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Its ability to bind to active sites of various enzymes suggests it could be developed as a therapeutic agent for conditions like diabetes or hypertension. Notably, the interaction with metalloproteins is particularly relevant due to the presence of sulfur in the thiadiazole ring.
Case Studies and Research Findings
-
Anticancer Efficacy : A study evaluated the cytotoxic effects of similar thiadiazole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values in the micromolar range, indicating effective cell growth inhibition.
Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 -
Antimicrobial Activity : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus.
Bacteria MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that the compound inhibited key metabolic enzymes involved in glucose metabolism, suggesting a potential application in managing diabetes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Ring : Enhances biological activity through metal ion interactions.
- Pyridine and Thieno Rings : Contribute to increased lipophilicity and receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from share partial structural motifs with the target molecule, enabling hypothetical comparisons based on substituent effects:
a. 1-(3-methoxypropyl)-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900883-14-9)
- Core Structure: Pyrido-pyrrolo-pyrimidine fused system (vs. pyrido-thieno-pyrimidine in the target compound).
- Substituents :
- Methoxypropyl group at position 1 (enhances lipophilicity).
- Propyl carboxamide at position 2 (shorter alkyl chain vs. cyclopropyl thiadiazole in the target).
- Hypothesized Impact : Reduced steric bulk compared to the target compound may improve solubility but decrease target selectivity .
b. N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900887-75-4)
- Core Structure : Pyrido-pyrrolo-pyrimidine (lacks thiophene ring present in the target).
- Substituents :
- 4-Isopropylphenyl carboxamide (bulky aromatic group vs. thiadiazole in the target).
- Hypothesized Impact : The aromatic substituent may enhance π-π stacking in hydrophobic binding pockets but reduce metabolic stability due to larger size .
c. 2,4-Dichlorophenyl [6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether (929843-00-5)
- Shared Features : Thiadiazole and thiophene rings.
- Substituents :
- Dichlorophenyl ether group (electron-withdrawing effects).
- Hypothesized Impact : Chlorine atoms may increase electronegativity, improving binding to electron-rich targets but raising toxicity concerns .
Structural and Hypothetical Property Comparison Table
Key Observations and Limitations
Structural Diversity: The target compound’s thieno-pyrimidine-thiadiazole hybrid is unique among analogs, which predominantly feature pyrrolo-pyrimidine or triazolo-thiadiazole cores.
Data Gaps: No empirical data (e.g., IC₅₀, solubility, stability) are available in the provided evidence for direct comparisons.
Substituent Trends : Cyclopropyl groups (target compound) may offer better metabolic stability than larger alkyl/aryl groups (e.g., isopropylphenyl in 900887-75-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
